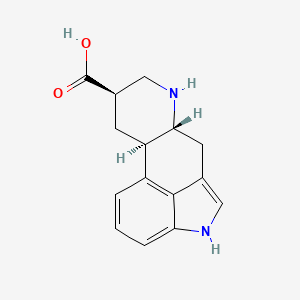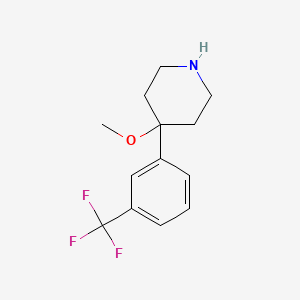
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methoxyphenylpiperidine with a trifluoromethylating agent. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of reagents and catalysts can also be optimized to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
作用機序
The mechanism of action of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylpiperidine: Similar in structure but lacks the methoxy group.
4-Methoxyphenylpiperidine: Similar in structure but lacks the trifluoromethyl group.
4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine imparts unique physicochemical properties, such as increased lipophilicity and enhanced biological activity. These features make it distinct from other similar compounds and valuable in various research and industrial applications .
特性
分子式 |
C13H16F3NO |
|---|---|
分子量 |
259.27 g/mol |
IUPAC名 |
4-methoxy-4-[3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H16F3NO/c1-18-12(5-7-17-8-6-12)10-3-2-4-11(9-10)13(14,15)16/h2-4,9,17H,5-8H2,1H3 |
InChIキー |
ZTESJRHPNQFZOH-UHFFFAOYSA-N |
正規SMILES |
COC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


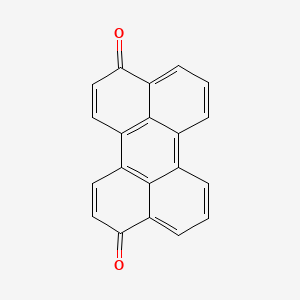
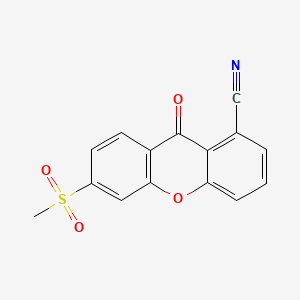
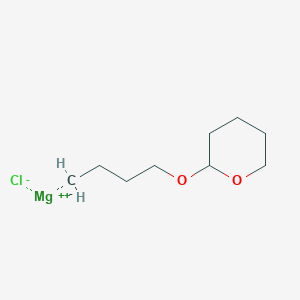
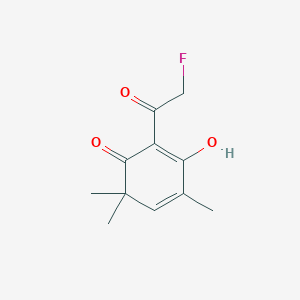

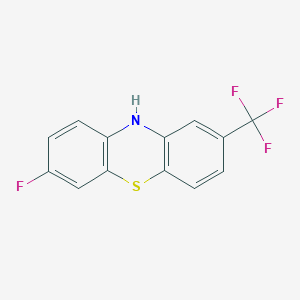
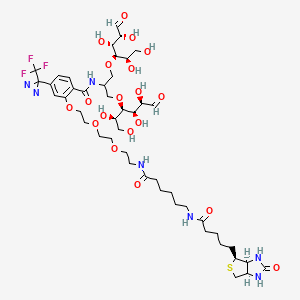
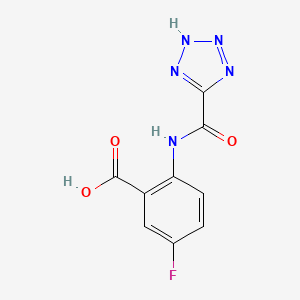
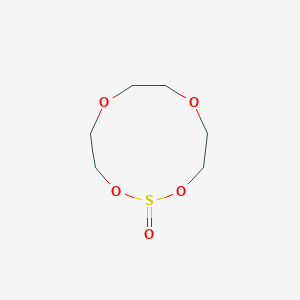
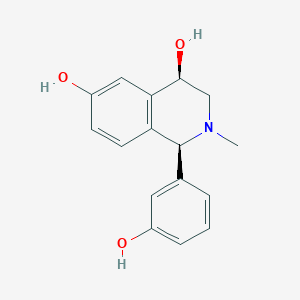
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
